Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
CAS No.: 102064-36-8
Cat. No.: VC20739857
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one - 102064-36-8](/images/no_structure.jpg)
CAS No. | 102064-36-8 |
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Molecular Formula | C10H7N3O |
Molecular Weight | 185.18 g/mol |
IUPAC Name | 2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one |
Standard InChI | InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14) |
Standard InChI Key | QHZLMPDWYWUECY-UHFFFAOYSA-N |
SMILES | C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2 |
Canonical SMILES | C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2 |
Chemical Properties and Structure
Structural Features
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one possesses a complex tricyclic structure with three nitrogen atoms strategically positioned within the ring system. The compound's name reflects its structural arrangement, with the pyridine, pyrrole, and pyrazine components fused in a specific orientation that contributes to its unique chemical properties and biological activities.
Physicochemical Properties
The physical and chemical properties of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one are summarized in Table 1, providing essential information for researchers interested in working with this compound.
Table 1: Physicochemical Properties of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Structural Identifiers and Representations
For computational chemistry and database searching purposes, various structural identifiers have been established for Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one, as detailed in Table 2.
Table 2: Structural Identifiers for Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Identifier Type | Value | Reference |
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Standard InChI | InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14) | |
Standard InChIKey | QHZLMPDWYWUECY-UHFFFAOYSA-N | |
Canonical SMILES | C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2 | |
PubChem Compound ID | 13451583 |
Synthesis Methodologies
Catalysts and Reaction Conditions
For the synthesis of related pyrido[2,3-e]pyrrolo[1,2-a]pyrazine compounds, researchers have identified specific catalysts that facilitate the reaction process:
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Trifluoroacetic acid (TFA) has been found to be an efficient catalyst for reactions involving aromatic amines
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Titanium tetrachloride (TiCl₄) has demonstrated superior performance when aliphatic amines are used
These findings suggest potential approaches for optimizing the synthesis of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one, although direct experimental validation would be necessary.
Research Challenges and Future Directions
Synthetic Challenges
A significant challenge in research involving Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is the limited availability of efficient synthetic methodologies. The development of more streamlined, high-yielding synthetic routes would facilitate further exploration of this compound and its derivatives .
Characterization Techniques
Comprehensive characterization of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one typically employs multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group identification
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
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X-ray crystallography for definitive three-dimensional structural determination
Future Research Opportunities
Several promising directions for future research on Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one include:
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Development of improved synthetic methodologies specifically tailored for this compound
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Comprehensive biological screening to identify and validate specific therapeutic targets
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Structure-activity relationship studies through the synthesis and evaluation of structural analogs
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Investigation of potential applications beyond medicinal chemistry, such as in materials science or as synthetic intermediates
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Computational studies to predict binding modes with potential biological targets and to guide rational design of derivatives with enhanced properties
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